Cas no 115439-61-7 (11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-)
![11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)- structure](https://it.kuujia.com/scimg/cas/115439-61-7x500.png)
115439-61-7 structure
Nome del prodotto:11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-
Numero CAS:115439-61-7
MF:C18H12BrN3O2S
MW:414.27578163147
CID:179164
11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-
- 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)
- (+)-(6S,8S)-Discorhabdin B
- (+)-Discorhabdin B
- 11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, [8S-(8a,13aa)]-
- Discorhabdin B
- Discorhabdine B
- (3S,10S)-5-bromo-9-thia-11,15,20-triazahexacyclo[12.6.1.13,10.02,12.03,8.017,21]docosa-1(20),2(12),4,7,14(21),16-hexaene-6,13-dione
- (8S,10S)-5′-Bromo-2′,8β-epithio-2,3,5,6,7,8-hexahydrospiro[pyrrolo[4,3,2-de][1,7]phenanthroline-10(9H),1′-[2,5]cyclohexadiene]-4′,6-dione
- (8S,10S)-8β,2′-Thio-5′-bromo-2,3,5,6,7,8-hexahydrospiro[pyrrolo[4,3,2-de][1,7]phenanthroline-10(9H),1′-[2,5]cyclohexadiene]-4′,6-dione
- (8S,13aS)-12-Bromo-3,5,7,8-tetrahydro-11H-8,13a-methanopyrrolo[4′,3′,2′:4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione
-
- Inchi: 1S/C18H12BrN3O2S/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24/h3-4,6,11,21-22H,1-2,5H2/t11-,18-/m0/s1
- Chiave InChI: SVKKMXJIWIOCJC-VOJFVSQTSA-N
- Sorrisi: S1C2=CC(=O)C(Br)=C[C@@]32C[C@@]1([H])NC1C(=O)C2NC=C4C=2C(C=13)=NCC4
Proprietà calcolate
- Massa esatta: 412.98346
- Massa monoisotopica: 412.983
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 0
- Complessità: 889
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.198
- Superficie polare topologica: 99.6A^2
Proprietà sperimentali
- Densità: 2.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 749.7±60.0 °C(Predicted)
- PSA: 74.32
- pka: 14.83±0.40(Predicted)
11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)- Letteratura correlata
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
115439-61-7 (11H-8,13a-Methanopyrrolo[4',3',2':4,5]quino[7,8-d][1,3]benzothiazepine-6,11(2H)-dione,12-bromo-3,5,7,8-tetrahydro-, (8S,13aS)-) Prodotti correlati
- 1220017-86-6(3-{2-(4-Chlorobenzyl)oxyethyl}piperidinehydrochloride)
- 54672-66-1(4-(2-methyl-4-sulfamoylphenoxy)butanoic acid)
- 1805600-12-7(Methyl 3-amino-2-fluoro-6-(trifluoromethoxy)benzoate)
- 2680798-92-7(benzyl N-(4-bromo-2-{(tert-butyldimethylsilyl)oxymethyl}phenyl)carbamate)
- 2137812-39-4(1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride)
- 41192-89-6(4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline)
- 333741-39-2(2-(2-Aminoethylamino)-5-nitrobenzoic acid)
- 1261972-22-8(2-fluoro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol)
- 2624136-22-5(1-(4-fluorophenyl)-3-2-(methylamino)ethylurea dihydrochloride)
- 1361604-82-1(2-Fluoro-5-(2,4,6-trichlorophenyl)pyridine)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
